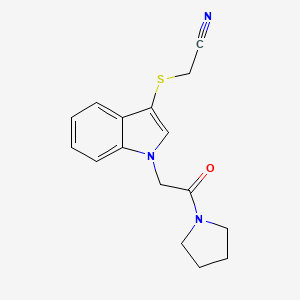
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has shown promising results in several studies.
作用机制
The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques in Alzheimer's disease.
生化和生理效应
The biochemical and physiological effects of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile have been studied extensively. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In Alzheimer's disease, it reduces the formation of beta-amyloid plaques and improves cognitive function. In agriculture, it acts as a fungicide and insecticide by disrupting the cell membrane and inhibiting the growth of fungi and insects.
实验室实验的优点和局限性
The advantages of using 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile in lab experiments include its high yield synthesis method, its diverse applications in different fields, and its potential to be used as a precursor for the synthesis of novel materials. The limitations include its limited solubility in certain solvents, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile. These include:
1. Further studies to fully understand its mechanism of action and potential applications in medicine, agriculture, and material science.
2. Synthesis of novel derivatives with improved solubility, bioactivity, and selectivity.
3. Development of new methods for the synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile.
4. Studies on the toxicity and safety of this compound.
5. Investigation of the potential use of this compound as a diagnostic tool for cancer and Alzheimer's disease.
Conclusion:
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile is a chemical compound that has shown promising results in several scientific studies. It has potential applications in medicine, agriculture, and material science. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand its potential and limitations.
合成方法
The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile involves the condensation reaction of 2-bromoacetophenone with pyrrolidine and indole-3-carbaldehyde, followed by thioacetonitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The product is obtained in good yield after purification by column chromatography.
科学研究应用
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer and Alzheimer's disease. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a precursor for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c17-7-10-21-15-11-19(14-6-2-1-5-13(14)15)12-16(20)18-8-3-4-9-18/h1-2,5-6,11H,3-4,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKCMUDUXAOUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)
![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3019101.png)
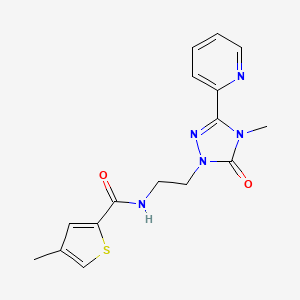
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)
![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)
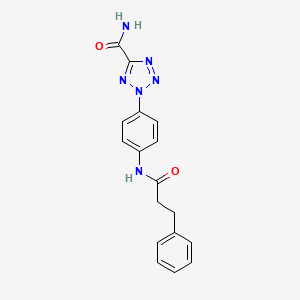
![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)
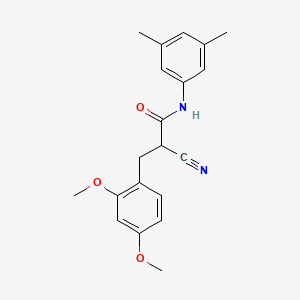
![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019114.png)
![2-[3-(Trifluoromethyl)phenyl]propanenitrile](/img/structure/B3019115.png)
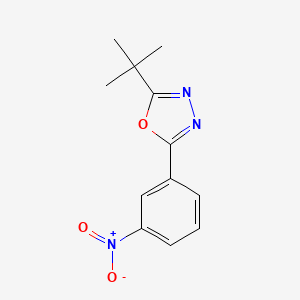
![2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B3019118.png)
![Methyl 2-((7-acetamido-6-(benzyloxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate](/img/structure/B3019123.png)